molecular formula C9H14N2OS B8230233 N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide

N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide

Cat. No.: B8230233
M. Wt: 198.29 g/mol
InChI Key: ALKYUSXDRCUUEN-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide is an organic compound that features a unique combination of functional groups, including a propynyl group, a thietan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide typically involves the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-dithiolane.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the thietan-3-ylamine and a suitable acylating agent such as propanoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thietan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thietan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)butanamide: Similar structure with a butanamide moiety.

    N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)ethanamide: Similar structure with an ethanamide moiety.

Uniqueness

N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-prop-2-ynyl-3-(thietan-3-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-2-4-11-9(12)3-5-10-8-6-13-7-8/h1,8,10H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYUSXDRCUUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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